molecular formula C10H8BrN3 B6206753 5'-bromo-[2,2'-bipyridin]-5-amine CAS No. 2020270-45-3

5'-bromo-[2,2'-bipyridin]-5-amine

Cat. No.: B6206753
CAS No.: 2020270-45-3
M. Wt: 250.09 g/mol
InChI Key: UKXHOPGLLWQLKE-UHFFFAOYSA-N
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Description

5’-bromo-[2,2’-bipyridin]-5-amine: is a derivative of bipyridine, a compound known for its versatile applications in coordination chemistry, catalysis, and material science. The presence of a bromine atom and an amine group in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 5’-bromo-[2,2’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale coupling reactions using robust and scalable catalysts like palladium or nickel complexes.

Mechanism of Action

The mechanism by which 5’-bromo-[2,2’-bipyridin]-5-amine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .

Comparison with Similar Compounds

  • 5-bromo-2,2’-bipyridine
  • 5,5’-dibromo-2,2’-bipyridine
  • 2,2’-bipyridine

Uniqueness:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-bromo-[2,2'-bipyridin]-5-amine' involves the conversion of 5-bromo-2,2'-bipyridine to the corresponding amine derivative.", "Starting Materials": [ "5-bromo-2,2'-bipyridine", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2,2'-bipyridine in ethanol and add sodium borohydride.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution and recrystallize the product from ethanol to obtain '5'-bromo-[2,2'-bipyridin]-5-amine'." ] }

CAS No.

2020270-45-3

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-(5-bromopyridin-2-yl)pyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,12H2

InChI Key

UKXHOPGLLWQLKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C2=NC=C(C=C2)Br

Purity

95

Origin of Product

United States

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